

H-Lys(Fmoc)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Lys(Fmoc)-OH**

Cat. No.: **B613354**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH)**, a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of H-Lys(Fmoc)-OH

H-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the selective formation of peptide bonds at the alpha-amino group during synthesis.

Property	Data
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄
Molecular Weight	368.43 g/mol [1]
CAS Number	84624-28-2 [1]
Appearance	White to off-white solid powder [1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. [2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **H-Lys(Fmoc)-OH** into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

- **H-Lys(Fmoc)-OH**
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotriyl resin for C-terminal carboxylic acids)[\[1\]](#)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling agents (e.g., HCTU, PyBOP, or DCC/HOBt)
- Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Dichloromethane (DCM)

- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[2]
- Reaction vessel

Procedure:


- Resin Swelling: The resin is first swelled in DMF for approximately 30-60 minutes to ensure optimal reaction conditions.[1]
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF.[2] This is typically done in two steps: a brief 2-minute treatment followed by a longer 5-10 minute treatment to ensure complete deprotection.[3] The resin is then washed thoroughly with DMF to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vessel, the next amino acid in the sequence (e.g., **H-Lys(Fmoc)-OH**) is pre-activated. For example, using HCTU, the amino acid is dissolved in DMF with HCTU and DIPEA.[4]
 - This activated amino acid solution is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 30-120 minutes at room temperature with agitation.[4]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is achieved by treating the peptide-resin with a cleavage cocktail, most commonly a solution

containing a high concentration of TFA.^[2] The cleavage reaction is typically carried out for 2-3 hours at room temperature.^[2]

- Peptide Precipitation and Purification: The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc SPPS for the addition of a single amino acid, such as **H-Lys(Fmoc)-OH**.

[Click to download full resolution via product page](#)

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [H-Lys(Fmoc)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613354#h-lys-fmoc-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b613354#h-lys-fmoc-oh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com